(3β,20R)-Pregn-5-ene-3,17,20-triol-d4
CAS No.: 105078-93-1
Cat. No.: VC0129131
Molecular Formula: C21H34O3
Molecular Weight: 338.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105078-93-1 |
|---|---|
| Molecular Formula | C21H34O3 |
| Molecular Weight | 338.5 g/mol |
| IUPAC Name | (3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(1R)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
| Standard InChI | InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15+,16-,17+,18+,19+,20+,21+/m1/s1/i1D3,13D |
| Standard InChI Key | XGUQCUDPXSTKLI-YIHGDAKXSA-N |
| Isomeric SMILES | [2H][C@]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)(C([2H])([2H])[2H])O |
| SMILES | CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
| Canonical SMILES | CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O |
Introduction
Chemical Properties
Physicochemical Properties
The key physicochemical properties of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 105078-93-1 |
| Molecular Formula | C₂₁H₃₀D₄O₃ |
| Molecular Weight | 338.52 g/mol |
| Solubility | No data available |
| Application | Labeled (3β,20R)-Pregn-5-ene-3,17,20-triol |
The compound is used primarily as a labeled standard in analytical chemistry, particularly for mass spectrometry applications where the deuterium labeling provides a distinguishable mass shift compared to the non-deuterated compound .
Comparison with Non-deuterated Analog
The non-deuterated analog, (3β,20R)-Pregn-5-ene-3,17,20-triol, differs from the deuterated version primarily in having four hydrogen atoms instead of deuterium. This results in a lower molecular weight for the non-deuterated compound. The table below compares the key properties of both compounds:
| Property | (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 | (3β,20R)-Pregn-5-ene-3,17,20-triol |
|---|---|---|
| CAS Number | 105078-93-1 | 2204-13-9 |
| Molecular Formula | C₂₁H₃₀D₄O₃ | C₂₁H₃₄O₃ |
| Molecular Weight | 338.52 g/mol | 334.5 g/mol |
| IUPAC Name | Not provided in literature | (3S,8R,9S,10R,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
This comparison highlights the structural similarity between the two compounds while emphasizing the mass difference introduced by deuteration, which is crucial for analytical applications .
Research Applications
Use in Analytical Techniques
The primary research application of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 is as a labeled standard in analytical techniques, particularly mass spectrometry . The deuterium labeling provides a mass difference that can be readily detected and quantified by mass spectrometric methods, making it valuable for quantitative analyses and metabolic studies.
Deuterated analogs like (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 are used in proteomics research and other fields where precise identification and quantification of compounds are essential. The deuterium labeling aids in mass spectrometry analysis by providing a distinguishable mass shift, allowing researchers to differentiate between the labeled standard and the unlabeled compound of interest.
Applications in Metabolic Studies
Deuterated compounds like (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 are essential tools in metabolic studies, where they can be used as internal standards for quantification or as tracers to follow metabolic pathways . The deuterium labeling allows researchers to distinguish the added compound from endogenous (naturally occurring) molecules with the same structure, enabling precise tracking and quantification.
In the context of steroid metabolism research, such compounds can help elucidate the pathways and kinetics of steroid transformations, enzyme activities, and the roles of various intermediates in biological processes. For example, they might be used to study the metabolic changes associated with reproductive processes, as highlighted in related literature on steroid metabolism in ovarian tissue .
Role as a Reference Standard
As a labeled reference standard, (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 serves as a benchmark for identifying and quantifying its non-deuterated counterpart in biological samples . This is particularly valuable in clinical and research settings where accurate measurement of steroid metabolites is essential.
The compound can be used to develop and validate analytical methods for steroid analysis, ensuring the accuracy and reliability of results in both research and potentially in diagnostic applications. Its use as an internal standard can compensate for variations in sample preparation and analysis, improving the precision of quantitative measurements .
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